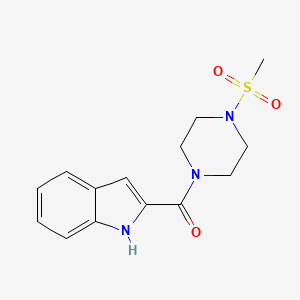

(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-21(19,20)17-8-6-16(7-9-17)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYRZMOQEMFHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of an indole derivative with a piperazine derivative under specific conditions. One common method includes:

Starting Materials: Indole-2-carboxylic acid and 4-(methylsulfonyl)piperazine.

Reaction Conditions: The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Procedure: The indole-2-carboxylic acid is first activated by the coupling agent, followed by the addition of 4-(methylsulfonyl)piperazine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Indole-2,3-dione derivatives.

Reduction: Alcohol derivatives of the methanone moiety.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The piperazine ring in this class of compounds is a critical pharmacophore, with substituents dictating electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name & Source | Piperazine Substituent | Molecular Formula | Key Properties/Activities |

|---|---|---|---|

| Target Compound | 4-(methylsulfonyl) | C₁₄H₁₆N₃O₃S | Hypothesized enhanced metabolic stability due to sulfonyl group |

| (4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone () | 4-benzyl | C₂₀H₂₁N₃O | Lipophilic; potential CNS activity due to benzyl group |

| Compound 42 () | 4-butylamino-tetrahydrobenzothiazol | C₂₄H₃₃N₅OS | Synthesized via TFA-mediated reaction; detailed NMR data |

| Compound 92 () | 4-(methylsulfonyl) + quinoline | C₂₄H₂₉FN₅O₃S | ALDH1A1 inhibitor; oral bioavailability demonstrated |

| 4-(5-chlorothiophene-2-sulfonyl)piperazin-1-ylmethanone () | 5-chlorothiophene-2-sulfonyl | C₁₆H₁₆ClN₂O₃S₂ | Polar sulfonyl group; potential solubility advantages |

Pharmacological and ADMET Profiles

- Target Compound : The methylsulfonyl group may improve solubility (log P ~2–3 predicted) but reduce blood-brain barrier permeability compared to benzyl or benzhydryl analogs .

- Analog Activities: Compound 92 (): Exhibits ALDH1A1 inhibition, a target relevant in cancer therapy, with oral bioavailability (HRMS confirmed) . 4-Amino-3-(1H-indol-1-yl)phenyl methanone (): Demonstrates antifungal activity via ergosterol biosynthesis inhibition; ADMET studies show high Caco-2 permeability (log Papp >5 × 10⁻⁶ cm/s) . Benzhydryl Derivatives (): Bulky substituents like benzhydryl may enhance receptor affinity but reduce solubility (log P >5) .

Key Differentiators of the Target Compound

- Solubility vs. Permeability : Polar sulfonyl groups improve aqueous solubility but may limit membrane penetration, contrasting with lipophilic analogs like those in .

- Biological Target Hypotheses : Given structural similarity to ALDH1A1 inhibitors () and antifungal agents (), the target compound may share these activities, warranting further testing.

Biological Activity

The compound (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a synthetic molecule that integrates an indole ring with a piperazine moiety. This combination is notable for its potential biological activities, particularly in medicinal chemistry. The indole structure is prevalent in numerous biologically active compounds, while the piperazine component enhances the pharmacokinetic properties of drugs, including their bioavailability and stability.

The molecular formula of this compound is , and it has a molecular weight of 301.37 g/mol. The compound features a methanone functional group, which contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 951946-46-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole ring can engage with neurotransmitter receptors, while the piperazine moiety may enhance binding affinity and specificity. Notably, studies have indicated that derivatives of this compound may act as antagonists or inverse agonists at the histamine H3 receptor, which is implicated in conditions such as schizophrenia and depression .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that the compound has cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both bacterial and fungal strains. Studies reported minimum inhibitory concentrations (MIC) indicating effectiveness against multi-drug resistant bacteria.

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

A notable case study involved the evaluation of this compound's efficacy in animal models of cancer. The study demonstrated a significant reduction in tumor size when administered at a dose of 10 mg/kg body weight over a period of four weeks. Histopathological analysis revealed increased apoptosis in tumor tissues compared to controls.

Q & A

Q. What are the common synthetic routes for synthesizing (1H-indol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, and what are the critical reaction conditions to consider?

The synthesis typically involves multi-step processes:

- Amide bond formation : Reacting indole-2-carboxylic acid derivatives with a piperazine scaffold, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen .

- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

- Key conditions : Temperature control (<50°C to avoid decomposition), solvent purity (anhydrous), and stoichiometric ratios (1:1.2 for sulfonylation) are critical for yield optimization. TLC monitoring (e.g., ethyl acetate/hexane 3:7) ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- NMR spectroscopy :

- ¹H NMR identifies indole protons (δ 6.5–7.8 ppm), piperazine methylene signals (δ 2.5–3.5 ppm), and methylsulfonyl group (δ 3.0–3.2 ppm).

- ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfonyl (δ 40–45 ppm) carbons .

- IR spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and S=O (~1150/1350 cm⁻¹) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 333.1) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the compound’s stability?

Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies suggest degradation <5% over 12 months when protected from moisture and oxygen .

Advanced Research Questions

Q. How can reaction yields be optimized for the methylsulfonyl-piperazine intermediate, and what are common impurities observed?

- Optimization strategies :

- Use excess methanesulfonyl chloride (1.5 eq) with slow addition to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, gradient elution with DCM:MeOH 95:5) to remove unreacted sulfonyl chloride or hydrolyzed byproducts .

- Common impurities :

- Des-methylsulfonyl analog (due to incomplete reaction).

- Oxidized indole derivatives (if oxygen is present during synthesis) .

Q. How can researchers address conflicting reports on the compound’s biological activity across different assay systems?

- Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity in HeLa cells) and biochemical assays (e.g., enzyme inhibition) to rule out assay-specific artifacts .

- Meta-analysis : Compare structural analogs (e.g., fluorophenyl or benzothiazole derivatives) to identify substituent-dependent activity trends. For example, methylsulfonyl groups enhance solubility but may reduce membrane permeability in certain cell lines .

- Dose-response studies : Use IC₅₀/EC₅₀ values normalized to controls to account for variability in assay conditions .

Q. What computational methods are effective for predicting the compound’s binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on piperazine and indole moieties as key pharmacophores .

- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes. Analyze hydrogen bonds between the sulfonyl group and Arg/Lys residues .

- QSAR models : Train models on analogs to predict activity against novel targets (e.g., anti-inflammatory vs. anticancer) .

Q. How can thermal stability and degradation pathways be analyzed for formulation studies?

- DSC/TGA : Determine melting point (e.g., ~180°C) and thermal decomposition onset (~220°C) .

- Forced degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products (e.g., indole ring oxidation or sulfonyl group cleavage) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.